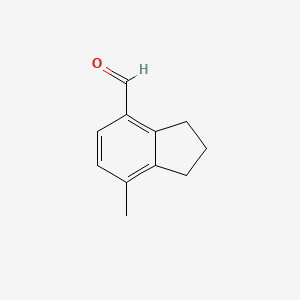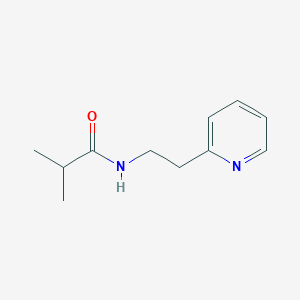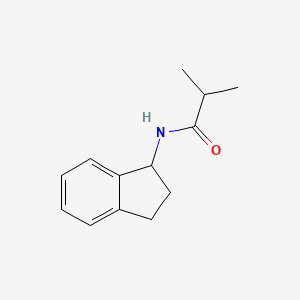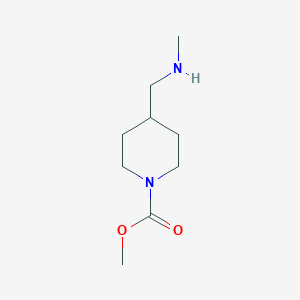
1-(3-Methylphenyl)-4-propan-2-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-4-propan-2-ylpiperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied for its effects on the central nervous system. MCPP has been found to have a number of potential applications in scientific research, including the study of neurotransmitter systems and the development of new drugs for the treatment of mental health disorders.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. These interactions can have a number of different effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. It has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the role of neurotransmitter systems in various mental health disorders. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Methylphenyl)-4-propan-2-ylpiperazine. One area of interest is the development of new drugs that target the same neurotransmitter systems as this compound, but with fewer side effects. Another area of interest is the use of this compound as a tool for studying the role of neurotransmitter systems in various mental health disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain and body, particularly in the context of chronic use.
Synthesemethoden
The synthesis of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine can be achieved through a number of different methods. One common method involves the reaction of 1-(3-methylphenyl)piperazine with isopropylamine in the presence of a catalyst. This reaction produces this compound as the primary product, along with some other byproducts.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been widely studied for its potential applications in scientific research. One area of interest is the study of neurotransmitter systems in the brain. This compound has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various mental health disorders.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)15-7-9-16(10-8-15)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMBAALDPBYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)


![1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
